molecular formula C16H28O3 B14712074 2-Oxocyclopentaneundecanoic acid CAS No. 13065-47-9

2-Oxocyclopentaneundecanoic acid

Cat. No.: B14712074
CAS No.: 13065-47-9
M. Wt: 268.39 g/mol
InChI Key: YKOYAVNSEZZQLZ-UHFFFAOYSA-N
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Description

2-Oxocyclopentaneundecanoic acid is a cyclopentane-ring-containing fatty acid derivative with a ketone group at the 2-position of the cyclopentane moiety and an undecanoic acid (11-carbon) chain. Such compounds often exhibit unique physicochemical properties due to the interplay between the cyclic ketone and the long alkyl chain, making them relevant in lipid biochemistry and materials science.

Properties

CAS No.

13065-47-9

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

11-(2-oxocyclopentyl)undecanoic acid

InChI

InChI=1S/C16H28O3/c17-15-12-9-11-14(15)10-7-5-3-1-2-4-6-8-13-16(18)19/h14H,1-13H2,(H,18,19)

InChI Key

YKOYAVNSEZZQLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxocyclopentaneundecanoic acid typically involves the cyclization of a suitable precursor. One common method is the intramolecular aldol condensation of a long-chain keto acid. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

Industrial production of 2-Oxocyclopentaneundecanoic acid may involve the use of more efficient catalytic processes to increase yield and reduce production costs. Catalysts such as palladium or platinum on carbon can be used to facilitate the cyclization reaction. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxocyclopentaneundecanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-oxocyclopentaneundecanoic acid.

    Reduction: Formation of 2-hydroxycyclopentaneundecanoic acid.

    Substitution: Formation of halogenated derivatives of 2-oxocyclopentaneundecanoic acid.

Scientific Research Applications

2-Oxocyclopentaneundecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Oxocyclopentaneundecanoic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

(a) 2-Oxo-cyclobutane Undecanoic Acid (CAS 169263-77-8)
  • Structure: Features a 4-membered cyclobutane ring with a ketone group at the 2-position, attached to an undecanoic acid chain.
  • Molecular Formula : C₁₅H₂₆O₃; Molecular Weight : 254.37 g/mol .
  • Key Differences: Smaller ring size (cyclobutane vs. Shorter carbon backbone compared to the hypothetical cyclopentane analog (C₁₅ vs. inferred C₁₆ for cyclopentane derivative).
(b) 2-Oxocyclopentaneacetic Acid (CAS 1460-38-4)
  • Structure : A cyclopentane ring with a ketone group and a shorter acetic acid (2-carbon) chain.
  • Molecular Formula : C₇H₁₀O₃; Molecular Weight : 142.15 g/mol .
  • Key Differences: Significantly shorter alkyl chain (acetic acid vs. undecanoic acid), reducing lipophilicity and altering solubility profiles.
(c) n-Undecanoic Acid (Hendecanoic Acid)
  • Structure : A straight-chain saturated fatty acid (C₁₁H₂₂O₂) without cyclic or ketone groups .
  • Molecular Weight : 186.29 g/mol.
  • Key Differences :
    • Absence of cyclic/ketone functional groups simplifies reactivity and reduces polarity compared to oxo-cyclopentane derivatives.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Inferred) Stability
2-Oxocyclopentaneundecanoic acid* C₁₆H₂₈O₃ ~268.40 Cyclopentane, ketone, COOH Low water solubility (lipophilic) Moderate (5-membered ring strain)
2-Oxo-cyclobutane Undecanoic Acid C₁₅H₂₆O₃ 254.37 Cyclobutane, ketone, COOH Low (higher polarity than n-undecanoic acid) Lower (4-membered ring strain)
n-Undecanoic Acid C₁₁H₂₂O₂ 186.29 Carboxylic acid Insoluble in water High (no ring strain)

*Inferred data based on structural analogs.

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